molecular formula C5H9ClN2O3 B14401444 2-(2-Chloroethylcarbamoylamino)acetic acid CAS No. 87219-18-9

2-(2-Chloroethylcarbamoylamino)acetic acid

Cat. No.: B14401444
CAS No.: 87219-18-9
M. Wt: 180.59 g/mol
InChI Key: CEDUJPWCSLBKJL-UHFFFAOYSA-N
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Description

2-(2-Chloroethylcarbamoylamino)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and a chloroethylcarbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethylcarbamoylamino)acetic acid typically involves the reaction of chloroethylamine with glycine. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Reaction of Chloroethylamine with Glycine:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylcarbamoylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-Chloroethylcarbamoylamino)acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylcarbamoylamino)acetic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethylcarbamoylamino)acetic acid: Similar structure with a bromoethyl group instead of a chloroethyl group.

    2-(2-Iodoethylcarbamoylamino)acetic acid: Similar structure with an iodoethyl group instead of a chloroethyl group.

    2-(2-Fluoroethylcarbamoylamino)acetic acid: Similar structure with a fluoroethyl group instead of a chloroethyl group.

Uniqueness

2-(2-Chloroethylcarbamoylamino)acetic acid is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. The chloroethyl group can undergo unique substitution reactions and form covalent bonds with nucleophiles, making it distinct from its analogs with different halogen groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

87219-18-9

Molecular Formula

C5H9ClN2O3

Molecular Weight

180.59 g/mol

IUPAC Name

2-(2-chloroethylcarbamoylamino)acetic acid

InChI

InChI=1S/C5H9ClN2O3/c6-1-2-7-5(11)8-3-4(9)10/h1-3H2,(H,9,10)(H2,7,8,11)

InChI Key

CEDUJPWCSLBKJL-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NC(=O)NCC(=O)O

Origin of Product

United States

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